trizinc;diborate

Description

Historical Context and Evolution of Zinc Borate (B1201080) Chemistry

The industrial use of zinc borates dates back to the 1940s, with early applications primarily utilizing highly hydrated forms like 2ZnO·3B₂O₃·7H₂O and 3ZnO·5B₂O₃·14H₂O. acs.org However, the utility of these early variants was constrained by their low dehydration temperatures. acs.org A significant advancement occurred in the 1960s with the independent discovery by academic researchers in Germany and industrial scientists in the United States of a more thermally stable form. nih.gov This compound, now the most commercially significant zinc borate, was initially described with the formula 2ZnO·3B₂O₃·3.5H₂O. acs.orgnih.gov This formulation became deeply embedded in commercial and technical literature. nih.gov

Decades later, in 2003, a single-crystal X-ray diffraction study provided unequivocal structural characterization, revising the chemical formula to 2ZnO·3B₂O₃·3H₂O and establishing its structural formula as Zn[B₃O₄(OH)₃]. acs.orgnih.govresearchgate.net This discovery was crucial, as it clarified that the compound's water content was lower than previously thought and that the water was present as structural hydroxyl groups rather than free water of hydration. acs.orgnih.gov This understanding of the precise composition and structure was fundamental to explaining its valuable properties, such as its high dehydration onset temperature of approximately 290°C. nih.govresearchgate.net Over the years, other zinc borate phases have been developed for specific needs, such as 4ZnO·B₂O₃·H₂O, which was commercialized in the early 1990s for applications requiring even higher processing temperatures due to its dehydration onset of about 411°C. nih.gov

Academic Significance of Trizinc;diborate in Materials Science and Borate Chemistry

The importance of trizinc diborate in research stems from its multifaceted nature, contributing significantly to both applied materials science and fundamental borate chemistry.

In materials science , trizinc diborate is primarily recognized for its role as a multifunctional flame retardant and smoke suppressant. wikipedia.orgatamanchemicals.com It is widely incorporated into polymers such as polyvinyl chloride (PVC), polyolefins, elastomers, and textiles to enhance their fire resistance. wikipedia.orgvulcanchem.com Its mechanism of action is complex and involves multiple processes during combustion:

Endothermic Decomposition: The compound's decomposition is an endothermic process, meaning it absorbs a significant amount of heat from its surroundings, thereby cooling the material and slowing combustion. vulcanchem.com

Release of Water Vapor: Upon heating to high temperatures (above 290°C), it releases water vapor. atamanchemicals.com This vapor dilutes the flammable gases in the gas phase and further cools the substrate. vulcanchem.com

Glassy Layer Formation: It promotes the formation of a glassy, insulating barrier on the surface of the burning material. wikipedia.orgvulcanchem.com This layer shields the underlying polymer from heat and oxygen, preventing further degradation. wikipedia.org

Char Promotion: Trizinc diborate acts as a char-promoting agent, enhancing the formation of a stable carbonaceous char that is less flammable than the original material. wikipedia.orgvulcanchem.com

Beyond fire retardancy, it also finds use as a corrosion inhibitor, a fungicide in plastics and wood products, and as a flux in ceramics. wikipedia.orgatamanchemicals.com Its refractive index is similar to that of many polymers, which allows for the creation of translucent products. atamanchemicals.com

In borate chemistry , the significance of trizinc diborate lies in its rich and complex structural features. Borates are known for their ability to form a vast array of structures due to the capacity of boron to exist in both trigonal planar BO₃ and tetrahedral BO₄ coordination. mdpi.commdpi.com These units can link in various ways to form isolated groups, chains, layers, or three-dimensional frameworks. mdpi.commdpi.com

The industrially dominant form, Zn[B₃O₄(OH)₃], features a complex three-dimensional network built from infinite polytriborate chains that are cross-linked by zinc cations. acs.org The structure of other zinc borates, like ZnB₄O₇, consists of both BO₃ triangles and BO₄ tetrahedra that share vertices to create a framework. psu.edu The zinc cations play a critical role in directing the final structure of the polyborate anions. acs.orgmdpi.com Research has shown that the strong-bonded zinc cations can prevent the extensive polymerization of boron-oxygen configurations, leading to structures with isolated B-O groups in many cases. mdpi.com The synthesis of these materials, commonly achieved through the reaction of zinc oxide and boric acid in an aqueous medium, allows for the formation of different hydrated forms by controlling reaction conditions like temperature and reactant ratios. vulcanchem.comresearchgate.net

Current Research Frontiers in this compound Systems

Current research on trizinc diborate and related systems is focused on synthesizing novel materials with enhanced or tailored properties for advanced applications. A significant area of investigation is the development of nano-sized zinc borate. researchgate.net By reducing the particle size to the nanoscale, researchers aim to improve its dispersion and efficiency as a flame retardant and antibacterial agent in polymer composites. researchgate.net

Another major frontier is the exploration and design of new, complex zincoborates with unique crystal structures. mdpi.com Scientists are investigating how to create zincoborates with specific arrangements of anionic groups, as this can lead to desirable physicochemical properties. mdpi.com For example, the synthesis of non-centrosymmetric crystals is a key goal for developing new non-linear optical (NLO) materials, which have applications in laser technology and optical communications. mdpi.comresearchgate.net

Furthermore, there is growing interest in the environmentally friendly aspects of zinc borate, such as its use as a broad-spectrum fungicide and antibacterial agent. wikipedia.orgresearchgate.net Research is underway to develop novel methods, like sol-gel impregnation, to treat fabrics and other materials to impart durable antibacterial properties. researchgate.net The exploration of mixed-metal borates, where other cations are incorporated alongside zinc, also represents a promising avenue for discovering materials with novel thermal or optical characteristics. mdpi.com

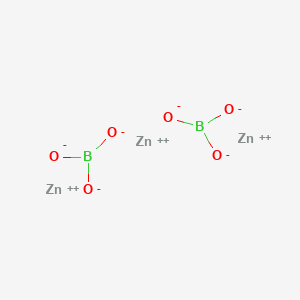

Structure

2D Structure

Properties

IUPAC Name |

trizinc;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXLKXABVUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091554 | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous powder, White granular | |

CAS No. |

1332-07-6, 14720-55-9 | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

980 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Crystallographic and Structural Elucidation of Trizinc;diborate Systems

Single-Crystal X-ray Diffraction Studies

Anhydrous trizinc;diborate, with the chemical formula Zn₃(BO₃)₂, has been a subject of structural investigation to understand its fundamental crystallographic nature. Early studies identified it as zinc orthoborate. rruff.inforesearchgate.net

The crystal structure of anhydrous Zn₃(BO₃)₂ was determined to be monoclinic. rruff.infocapes.gov.br The space group was identified as Ic, with eight formula units per unit cell. rruff.infocapes.gov.br The structure consists of (BO₃)³⁻ triangles and (ZnO₄)⁶⁻ tetrahedra. rruff.inforesearchgate.net These tetrahedra are of two types: regular tetrahedra that share common vertices, and distorted ones that share common edges, forming interconnected ribbons. rruff.info Other anhydrous zinc borates have also been structurally characterized, including Zn₄O(BO₂)₆ (4ZnO·3B₂O₃) and ZnB₄O₇ (ZnO·2B₂O₃). mdpi.comsemanticscholar.org

Table 1: Crystallographic Data for Anhydrous this compound (Zn₃(BO₃)₂)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rruff.infocapes.gov.br |

| Space Group | Ic | rruff.infocapes.gov.br |

| a | 23.406 Å | rruff.inforesearchgate.net |

| b | 5.048 Å | rruff.inforesearchgate.net |

| c | 8.381 Å | rruff.inforesearchgate.net |

| β | 97°32' | rruff.infocapes.gov.br |

| Z (formula units/cell) | 8 | rruff.inforesearchgate.net |

The family of hydrated zinc borates encompasses a wide array of compounds with varying zinc-to-boron ratios and water content. wikipedia.org Single-crystal X-ray diffraction has been instrumental in elucidating the structures of several of these phases. mdpi.com Polymorphism, the existence of a substance in more than one crystal form, is a key characteristic of these systems, with different phases forming under varying conditions of temperature and hydration. nih.govnsf.gov

One of the most commercially significant hydrated phases is often represented as 2ZnO·3B₂O₃·3.5H₂O, though its precise formula is Zn[B₃O₄(OH)₃]. mdpi.comaablocks.comresearchgate.net This compound crystallizes in the monoclinic space group P2₁/c. mdpi.com Its structure is characterized by chains of linked, cyclic B₃O₄(OH)₃ building blocks. mdpi.comresearchgate.net

Another well-characterized hydrated phase is 2ZnO·3B₂O₃·7H₂O, with the structural formula Zn[B₃O₃(OH)₅]·H₂O. aablocks.com A single-crystal X-ray study confirmed it crystallizes in the orthorhombic space group Pmna and contains isolated [B₃O₄(OH)₅]²⁻ anions coordinated to Zn²⁺ cations and a water molecule. mdpi.comaablocks.com

Other hydrated phases that have been structurally characterized include:

4ZnO·B₂O₃·H₂O (Zn₂(BO₃)OH): This compound has a framework structure built from two independent ZnO₄ tetrahedra sharing corners with BO₃ triangles. semanticscholar.org It crystallizes in the non-centrosymmetric monoclinic space group P2₁. semanticscholar.orgaablocks.com

[Zn(NH₃)₃B₄O₅(OH)₄]·H₂O (ZB1): A novel amino-zinc borate (B1201080) that crystallizes in the monoclinic space group Cc. rsc.org

[Zn(NH₃)₄][B₄O₅(OH)₄]·4H₂O (ZB3): This compound crystallizes in the orthorhombic space group Pbca. rsc.org

Some hydrated zinc borate phases, such as 3ZnO·5B₂O₃·14H₂O, have proposed structures based on characteristic powder X-ray diffraction patterns, but their exact crystal structures have not yet been determined by single-crystal methods. mdpi.comresearchgate.net

Table 2: Structural Data for Selected Hydrated Zinc Borate Phases

| Common Formula | Structural Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2ZnO·3B₂O₃·3H₂O | Zn[B₃O₄(OH)₃] | Monoclinic | P2₁/c | mdpi.com |

| 2ZnO·3B₂O₃·7H₂O | Zn[B₃O₃(OH)₅]·H₂O | Orthorhombic | Pmna | mdpi.comaablocks.com |

| 4ZnO·B₂O₃·H₂O | Zn₂(BO₃)OH | Monoclinic | P2₁ | semanticscholar.orgaablocks.com |

| Not Applicable | [Zn(NH₃)₃B₄O₅(OH)₄]·H₂O | Monoclinic | Cc | rsc.org |

| Not Applicable | [Zn(NH₃)₄][B₄O₅(OH)₄]·4H₂O | Orthorhombic | Pbca | rsc.org |

In anhydrous Zn₃(BO₃)₂, all zinc atoms are tetrahedrally coordinated by oxygen atoms (ZnO₄). rruff.inforesearchgate.net The boron atoms are found in trigonal-planar BO₃ groups. iucr.org

The hydrated phases show more diverse coordination environments:

In Zn[B₃O₄(OH)₃] , the Zn²⁺ cations are tetrahedrally coordinated by oxygen atoms from three separate polyborate chains. mdpi.com

In Zn₂(BO₃)OH , the structure contains two crystallographically independent ZnO₄ tetrahedra. semanticscholar.org

A study of a zinc borate phosphate, β-Zn₃(BO₃)(PO₄), revealed three distinct zinc environments: one four-coordinate (tetrahedral) and two five-coordinate (trigonal bipyramidal). iucr.org

In glass-ceramic systems containing zinc borate, FTIR data has identified the presence of BO₃, BO₄, and ZnO₄ structural units. aip.org

The connectivity between triangular BO₃ units and tetrahedral BO₄ units can create complex polyanions, such as the [B₁₂O₂₄]¹²⁻ ring observed in some structures, which then coordinate with Zn²⁺ ions. rsc.org

Powder X-ray Diffraction Techniques for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a crucial technique for the routine analysis of polycrystalline materials like most commercially produced zinc borates. mdpi.com Its primary application is phase identification, which is achieved by comparing the experimental diffraction pattern to reference patterns in databases like the ICDD PDF-2. mdpi.comacs.org PXRD is essential for confirming the synthesis of specific zinc borate phases and for detecting the presence of impurities or other crystalline phases. mdpi.comresearchgate.net

For instance, PXRD has been used to identify phases like ZnO·B₂O₃ and 4ZnO·3B₂O₃ in hydrothermally synthesized samples. mdpi.com It can also distinguish between different hydrated polymorphs, as each unique crystalline phase exhibits a characteristic diffraction pattern. mdpi.comsemanticscholar.org For example, 2ZnO·3B₂O₃·7.5H₂O presents a PXRD pattern distinct from that of 2ZnO·3B₂O₃·7H₂O. mdpi.com

Beyond phase identification, PXRD data is used for the refinement of lattice parameters. This process involves adjusting the unit cell dimensions to achieve the best possible fit between the observed and calculated diffraction peak positions. aip.org For example, in a study of gadolinium-zinc-borate glass ceramics, PXRD was used to evaluate the average unit-cell parameters for phases like ZnB₄O₇, Zn₄O(B₆O₁₂), and Zn₃(BO₃)₂. aip.org For a polycrystalline amino-zinc borate, ZB2, powder diffraction data allowed for the determination of its rhombohedral unit cell parameters. rsc.org

Electron Microscopy for Microstructural Characterization (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the microstructure, morphology (shape and size), and surface topology of this compound particles. unirioja.esuniroma1.itustb.edu.cn SEM analysis provides direct visual information about the material at the micro- and nanoscale.

Studies have used SEM to characterize the particle size and shape of synthesized zinc borate products. For example, research on a sonochemically synthesized zinc borate, Zn₃B₆O₁₂·3.5H₂O, used SEM to determine that the minimum particle size was approximately 143 μm. researchgate.net Other work has shown the formation of isometrically shaped zinc borate particles in the nanometer range. mdpi.com The morphology can be controlled by synthesis conditions; for instance, adjusting reaction temperature and pH can lead to different structures, such as nanoflowers. researchgate.netsemanticscholar.org In one study, hydrophobic zinc borate was synthesized as nanoflakes with particle sizes of 100–200 nm. sci-hub.se

SEM is also employed to observe the distribution of zinc borate within a matrix, such as in treated wood, and to assess the micromorphology of surfaces after exposure to flame. unirioja.es Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, can provide elemental analysis of the sample surface, confirming the presence and distribution of zinc and boron. mdpi.com

Investigations of Disorder, Twinning, and Intermolecular Interactions in this compound Crystals

Crystalline solids can deviate from perfect atomic order, exhibiting phenomena like disorder and twinning. nih.gov Twinning is a lattice defect where a crystal is composed of two or more domains that are oriented in a symmetrical, but different, fashion. uu.nltulane.edu This can complicate or even prevent structure determination from diffraction data if not properly addressed. cancer.govpurdue.edu Disorder refers to randomness in the crystal structure, which can be compositional or positional. tulane.edu

While specific, in-depth studies focusing solely on twinning and disorder in this compound are not extensively documented in the reviewed literature, these phenomena are common in crystalline materials. Single crystals of Zn₃(BO₃)₂ have been noted to be frequently twinned. rruff.info The potential for disorder exists, particularly in complex structures or those synthesized under conditions that might introduce defects, such as rapid cooling. uu.nl

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the structures of hydrated zinc borate phases. In one redefined structure, which was initially thought to be anhydrous, hydrogen was found to participate in nearly linear O–H···O hydrogen bonds, a fact verified by solid-state NMR. mdpi.comsemanticscholar.org In another example, a zinc complex exhibited different crystalline forms, including a coordination polymer where intermolecular interactions through a nitrogen atom of a triazole ring were observed. nih.gov These non-covalent interactions are critical in stabilizing the crystal lattice of the various hydrated polymorphs.

Spectroscopic Characterization and Borate Speciation in Trizinc;diborate Materials

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Assignment of Vibrational Modes using Experimental and Theoretical Methods

The precise assignment of these vibrational modes is achieved through a combination of experimental data and theoretical calculations. rsc.org For instance, in zinc borate (B1201080) glasses, the addition of zinc oxide leads to the appearance of a band around 414 cm⁻¹, which is assigned to the formation of Zn-O bonds. niscpr.res.in The absence of a band around 806 cm⁻¹, a characteristic of boroxol rings, suggests that the structure consists of a random network of BO₃ and BO₄ groups rather than these well-defined rings. niscpr.res.in

Detailed analysis of FTIR spectra of zinc borate compounds reveals specific bands corresponding to different vibrational motions. For example, a band at 3460 cm⁻¹ is attributed to the stretching vibrations of OH groups in hydrated forms. researchgate.net Bands in the range of 1253-1410 cm⁻¹ are assigned to the asymmetric stretching of trigonal borate groups, while a band at 1062 cm⁻¹ is attributed to the asymmetric stretching of BO₄ units. researchgate.netuniroma1.it Further assignments include peaks around 1060 and 928 cm⁻¹ for asymmetric and symmetric stretching of tetrahedral (BO₄) groups, respectively, and a peak at 675 cm⁻¹ for in-plane bending of trigonal (BO₃) groups. uniroma1.it

The following table summarizes some of the key vibrational band assignments for zinc borate materials based on FTIR spectroscopy.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3460 | Stretching vibrations of OH groups | researchgate.net |

| 1634 | H-O-H bending mode (crystal water) | researchgate.net |

| 1253 - 1410 | Asymmetric stretching of trihedral borate groups (BO₃) | researchgate.netuniroma1.it |

| 1062 | Asymmetric stretching of tetrahedral borate groups (BO₄) | researchgate.net |

| ~1060 | Asymmetric stretching of tetrahedral (BO₄) borate groups | uniroma1.it |

| 928 | Symmetric stretching of tetrahedral (BO₄) borate groups | uniroma1.it |

| ~700 | Bending of B-O-B linkages | niscpr.res.in |

| 675 | In-plane bending vibrations of trihedral (BO₃) groups | uniroma1.it |

| ~414 | Zn-O bond formation | niscpr.res.in |

Raman spectroscopy provides complementary information. For example, the absence of a Raman band at 805 cm⁻¹ also indicates the lack of boroxol rings. niscpr.res.in In zinc borate glasses containing tungsten oxide, Raman bands between 856–901 cm⁻¹ are attributed to W–O–W stretching vibrations. bu.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local structure of materials at an atomic level. rsc.org For borate-containing materials like trizinc diborate, ¹¹B NMR is particularly insightful.

Boron-11 (¹¹B) NMR for Borate Network Connectivity and Short-Range Order

¹¹B NMR spectroscopy is highly effective for determining the coordination number of boron atoms, allowing for the quantification of trigonal (BO₃) and tetrahedral (BO₄) units. rsc.orgrsc.org This is possible because the chemical shifts and lineshapes in ¹¹B NMR spectra are distinct for these two coordination environments due to significant differences in their quadrupolar coupling constants. rsc.org Specifically, trigonal boron sites typically exhibit a quadrupole coupling constant (C_Q) between 2.45 and 2.75 MHz, while tetrahedral sites have a C_Q of less than 0.85 MHz. rsc.org

In zinc borate glasses, ¹¹B Magic Angle Spinning (MAS) NMR reveals that the fraction of four-fold coordinated boron (N₄) is dependent on the composition. rsc.org Advanced techniques like ¹¹B 3QMAS NMR can further distinguish between different types of BO₃ units. rsc.org For instance, symmetric BO₃ units (with all bridging or all non-bridging oxygens) have low asymmetry parameters (η), while asymmetric BO₃ units (with a mix of bridging and non-bridging oxygens), such as those in metaborate (B1245444) and pyroborate groups, exhibit larger η values. rsc.org This allows for a detailed understanding of the short-range order and network connectivity. rsc.orgeie.gr

Studies have shown that in some zinc borate glasses, about half of the trigonal borate units are asymmetric. rsc.org The ¹¹B NMR isotropic chemical shifts for three-coordinate boron generally increase as bridging oxygens are replaced by non-bridging oxygens, ranging from approximately 14.6 ppm to 22.5 ppm. stanford.edu

Influence of Composition and Thermal History on Borate Speciation in Amorphous Systems

The speciation of borate units in amorphous zinc borate systems is significantly influenced by both the chemical composition and the thermal history of the material. rsc.orgnih.gov The fraction of tetrahedrally coordinated boron (N₄) is not constant but varies with the concentration of zinc oxide. rsc.org For example, early NMR studies indicated a decrease in tetrahedral boron units with increasing zinc oxide content. rsc.org

Furthermore, the thermal history, such as whether the glass was rapidly quenched or slowly annealed, has a consistent effect on the N₄ fraction. rsc.orgnih.gov This is evident in ¹¹B MAS NMR spectra of splat-quenched versus annealed glass samples. rsc.org This dependence highlights that the structure of borate glasses is heavily influenced by the cooling rate from the melt. niscpr.res.in A structural model has been proposed that successfully accounts for this thermal history dependence and can predict the N₄ values to within 1% of experimental NMR results. rsc.org

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a key technique for investigating the thermal stability and decomposition behavior of materials by measuring changes in mass as a function of temperature.

Studies of Dehydration Processes and Thermal Stability

For example, TGA of a silicone rubber composite containing hydrated zinc borate showed that the decomposition of the zinc borate occurred between 332–425 °C. mdpi.com The release of crystal water happens between 320–450 °C. mdpi.com Some specific hydrated forms, like 4ZnO·B₂O₃·H₂O, show an initial weight loss of about 3% up to 120°C due to adsorbed surface water, followed by a sharp weight loss of around 4.5% between 520 and 560°C, corresponding to the loss of its single water molecule of hydration. researchgate.netresearchgate.net

Anhydrous zinc borate, in contrast, exhibits much higher thermal stability. aosennewmaterial.com TGA scans of anhydrous zinc borate show minimal weight loss (around 3%) up to 1473 K (1200 °C), and it is considered thermally stable to over 600°C. borax.comdergipark.org.tr This high thermal stability makes it suitable for applications requiring high processing temperatures. borax.comaosennewmaterial.com

The following table provides a summary of the thermal decomposition characteristics of different forms of zinc borate.

| Compound | Decomposition Temperature Range (°C) | Weight Loss | Notes | Reference |

| Hydrated Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) | 290 - 450 | ~14% | Release of crystal water | iccm-central.orgmdpi.comborax.com |

| Hydrated Zinc Borate (4ZnO·B₂O₃·H₂O) | 520 - 560 | ~4.5% | Loss of one molecule of hydration water | researchgate.net |

| Anhydrous Zinc Borate | > 600 | < 1.5% up to 400°C | Thermally stable | borax.comaosennewmaterial.com |

Computational Chemistry Approaches to Trizinc;diborate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the fundamental equations of quantum mechanics, offer a high-fidelity view of the electronic structure of materials. These methods are crucial for understanding chemical bonding, electronic properties, and spectroscopic signatures in trizinc;diborate systems.

Density Functional Theory (DFT) has become a primary quantum-mechanical method for calculating the electronic structure of atoms, molecules, and solids due to its favorable balance of accuracy and computational cost. royalsocietypublishing.org In the study of zinc borate (B1201080) systems, DFT is extensively used to predict fundamental properties.

Researchers have employed DFT calculations using the GGA-PBE method to investigate zinc metaborate (B1245444) (Zn₄B₆O₁₃) nanocrystals. researchgate.net These calculations successfully predicted an indirect energy band gap of approximately 3.289 eV, which showed good agreement with the experimental value of 3.306 eV. researchgate.net The analysis of the electronic structure, including the total density of states (TDOS), allowed for the interpretation of optical properties such as dielectric spectra, absorption, and reflectivity. researchgate.net Furthermore, FT-IR spectroscopy, supported by these calculations, confirmed the presence of tetrahedral borate groups (BO₄). researchgate.net

Similarly, DFT calculations have been instrumental in characterizing novel zinc borate compounds. For the non-centrosymmetric zinc borate Zn₂B₁₀O₁₇, theoretical calculations at the HSEsol level of theory were performed to gain insight into its band structure and density of states (DOS). researchgate.netuibk.ac.at These calculations categorized the material as a wide-band-gap insulator. researchgate.netuibk.ac.at DFT has also been used to compute and analyze the vibrational spectra of such new compounds, aiding in the interpretation of experimental infrared and Raman spectra. uibk.ac.atmdpi.com For sodalite-type zinc borates like Zn₄B₆O₁₂O, DFT calculations of lattice dynamics have been used to explain properties like near-zero thermal expansion. aps.org

DFT has also proven effective in modeling the bonding and vibrational characteristics of complex zinc borohydride (B1222165) molecules, such as TpZn(κ²-BH₄) (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate). nationalmaglab.orgnih.gov These studies demonstrate the capability of DFT to accurately reproduce the geometries and vibrational behaviors of these complex systems. nationalmaglab.orgnih.gov

Table 1: Comparison of Experimental and DFT-Calculated Band Gaps for Zinc Metaborate (Zn₄B₆O₁₃)

| Method | Band Gap (eV) |

|---|---|

| Experimental | 3.306 |

| DFT (GGA-PBE) | 3.289 |

Data sourced from researchgate.net

To enhance predictive accuracy, especially for complex solid-state systems and excited state properties, advanced DFT methods are employed. Functionals like HSEsol, which incorporate a portion of exact Hartree-Fock exchange, are specifically designed for solid-state systems and provide more accurate predictions of band gaps compared to standard functionals. uibk.ac.at The study of the novel zinc borate Zn₂B₁₀O₁₇ utilized the HSEsol functional within the Crystal17 software package to analyze its electronic properties and vibrational spectra. uibk.ac.at

The investigation of reaction mechanisms, such as the hydrolysis of borate networks, also benefits from advanced computational approaches. A comparative study on the hydrolysis of the boron-oxygen-boron bridge used a range of DFT functionals, including B3LYP, PBE0, wB97Xd, and CAM-B3LYP, benchmarking them against higher-level ab initio methods. researchgate.netmdpi.com This research is crucial for understanding the durability and reactivity of borate materials in different environments and demonstrates the application of sophisticated DFT methods to model chemical reactions within the borate network. researchgate.netmdpi.com The development of new neural network architectures trained on high-accuracy quantum chemistry calculations is also paving the way for faster and more detailed predictions for larger molecular systems. mit.edu

Molecular Dynamics (MD) Simulations for Structural Dynamics and Interfacial Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system's behavior. This technique is invaluable for studying the structural evolution of amorphous zinc borate glasses and their interactions with other substances.

Early MD simulations of borate glass structures successfully reproduced key structural motifs like boroxyl rings and diborate groups. researchgate.net These simulations introduced new types of potentials, including those calculated via the Intermediate Neglect of Differential Overlap (INDO) method and three-body potentials, to better model the complex bonding within the glass. The calculated radial distribution functions from these simulations showed good agreement with experimental X-ray diffraction data. researchgate.net

MD simulations are also a powerful tool for studying interfacial phenomena. For instance, umbrella sampling simulations and conventional MD have been used to investigate the interaction of zinc-containing complexes with lipid bilayers. rsc.org Such studies calculate the potential of mean force to understand the affinity of these complexes for the membrane and the energetic barriers to crossing it, providing molecular-level insights into their behavior at interfaces. rsc.org While not specific to this compound, these methodologies are directly applicable. Similarly, MD simulations have been used to understand the structural and dynamic properties of zinc aqueous electrolyte solutions, which is relevant for applications where zinc borate might be in contact with aqueous environments. nd.edu

Theoretical Prediction of Novel this compound Structures and Hypothetical Polymorphs

Computational methods are increasingly used not just to understand existing materials but also to predict the existence of new ones. Theoretical prediction can guide synthetic chemists toward discovering novel compounds with desired properties.

A prime example is the synthesis of the novel zinc borate Zn₂B₁₀O₁₇, which was achieved under high-pressure and high-temperature conditions. researchgate.net Its unique crystal structure was confirmed and analyzed with the aid of theoretical calculations. researchgate.netuibk.ac.at Computational techniques, such as data mining combined with DFT calculations, offer a systematic approach to proposing new stable compounds. mdpi.com This methodology evaluates the probability of forming new structures through ionic substitution in known crystal structures, accelerating the discovery of materials like novel borate-based compounds for various applications. mdpi.com

The discovery of other new zinc borate compounds, such as those synthesized via single-step hydrothermal methods or high-pressure techniques, further underscores the expanding landscape of this chemical family. researchgate.netacs.org While experimental discovery is key, theoretical calculations play a crucial role in confirming the synthesized structures and predicting their properties, thereby guiding further research. sci-hub.se

Computational Modeling of Borate Network Formation and Modification

Understanding how the borate network structure forms and changes with composition is critical for designing zinc borate glasses with specific properties. Computational modeling provides a framework for quantifying these complex relationships.

A model has been developed to describe the short-range order in binary zinc borate glasses (xZnO–(1−x)B₂O₃) as a function of zinc oxide content. rsc.orgrsc.org This model, which aligns well with spectroscopic data from NMR, Raman, and infrared techniques, quantifies the molar fractions of different borate structural units. rsc.orgrsc.org It successfully accounts for the role of ZnO as both a network modifier, which converts trigonal BO₃ units to tetrahedral BO₄⁻ units, and an intermediate oxide. rsc.orgmdpi.com

Advanced predictive modeling, using approaches like the design of mixtures (DoM), examines the influence of multiple components (including ZnO) on the glass network. mdpi.com This is particularly important for compositions in the "borate anomaly" region (high modifier content), where the structural behavior is non-linear and difficult to predict. mdpi.com These models generate polynomial equations that can forecast glass properties over wide compositional ranges. mdpi.com

Furthermore, statistical mechanics-based models, successfully applied to other borate systems like lithium borate glasses, offer a powerful avenue for predicting the entire structural evolution, including short- and intermediate-range order, based on limited experimental data. acs.org Concurrently, quantum chemistry studies modeling the hydrolysis of B-O-B bonds provide a mechanistic understanding of how the borate network can be disrupted or modified by chemical reactions. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Zinc borate) | 167155 |

| Zinc oxide | 14806 |

| Boric acid | 7628 |

| Water | 962 |

| Vanadium pentoxide | 14814 |

Advanced Materials Science Research Applications of Trizinc;diborate

Multifunctional Additives in Polymer Composites: A Scientific Perspective

Trizinc;diborate is extensively studied as a multifunctional additive in polymer composites, where it contributes to both fire safety and mechanical integrity. Its efficacy often stems from synergistic interactions with other components within the composite material.

This compound is a well-established halogen-free flame retardant. americanelements.com Its mechanism of action is multifaceted. Upon heating, it undergoes an endothermic decomposition, releasing water vapor. americanelements.comnih.gov This process cools the material and dilutes flammable gases in the surrounding atmosphere. nih.gov Subsequently, a protective glassy layer of boron oxide forms on the polymer's surface, acting as a barrier to oxygen and heat, which in turn suppresses smoke formation. americanelements.comnih.gov

The flame-retardant capabilities of this compound are significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. It shows a strong synergistic effect with metallic hydroxides like aluminum trihydrate (ATH) and magnesium hydroxide (B78521) (MH). dsmz.denih.gov This synergy allows for a reduction in the total amount of flame retardant needed. nih.gov In halogen-containing polymer systems, this compound can partially replace antimony trioxide, and in halogen-free systems, it can substitute a portion of hydrated alumina. dsmz.de The combination of zinc borate (B1201080) and magnesium hydroxide in polypropylene (B1209903)/calcium carbonate composites has been shown to increase the Limiting Oxygen Index (LOI), a measure of flame retardancy. nih.gov The mechanism involves the release of water from the magnesium hydroxide, which suppresses smoke, while the zinc borate forms a protective glassy foam that promotes char formation and acts as a physical barrier to heat. nih.govuniv-reims.fr This charring ability is a key aspect of its smoke suppression mechanism, as it reduces the release of volatile organic compounds during combustion. americanelements.comdsmz.de

Table 1: Synergistic Flame Retardancy in Polymer Composites

| Polymer Matrix | Additives | Key Findings | Reference(s) |

|---|---|---|---|

| Polypropylene (PP) / Calcium Carbonate | Zinc Borate (ZB) and Magnesium Hydroxide (MH) | Synergistic effect observed, with a composite containing 10 wt.% ZB and 10 wt.% MH achieving a Limiting Oxygen Index (LOI) of 29.4%. | nih.gov |

| Polyvinyl Chloride (PVC) | Zinc Borate (ZB) and Aluminum Trihydrate (ATH) | The mixture of ZB and ATH demonstrates a good synergistic effect on flame retardance and smoke suppression. | americanelements.com |

| Ethylene-vinyl acetate (B1210297) (EVA) | Zinc Borate (ZB) and Aluminum Hydroxide (Al(OH)3) | Zinc borate acts as a mineralizer, forming a porous, hard insulating layer during combustion. | dsmz.de |

| Polypropylene (PP) | Ammonium (B1175870) polyphosphate (APP) intercalated Layered Double Hydroxides (LDH) and Zinc Borate (ZB) | The addition of 2 wt% ZB to a PP/APP-LDH system further improved the flame retardant property, showing a 58% reduction in the peak heat release rate. | easychem.org |

Beyond its flame-retardant properties, this compound also functions as a reinforcing agent in polymer composites, contributing to improved mechanical characteristics. The incorporation of zinc borate can enhance properties such as tensile strength and impact strength. nih.govfishersci.at

In ethylene-vinyl acetate (EVA) composites, a composite flame retardant (CFR) with a brucite core and a zinc borate shell has been shown to significantly enhance interfacial interaction. ereztech.com This improved interaction facilitates better stress transfer between the filler particles and the EVA matrix, leading to a notable increase in tensile strength. ereztech.com Similarly, in ceramizable silicone rubber/halloysite composites, the addition of zinc borate resulted in a 69% and 42% greater tensile strength compared to composites with sodium tetraborate (B1243019) decahydrate (B1171855) and ammonium pentaborate, respectively. nih.gov The flexural and impact strength of the ceramic residues from these composites were also higher due to the dense structure formed by the zinc borate. nih.gov

However, the effect on mechanical properties can be complex. In some cases, such as with zinc borate-treated wood flour/polypropylene composites, a reduction in flexural, tensile, and impact strength has been observed compared to untreated specimens, although hardness was modestly improved. nih.gov The particle size and formulation of the zinc borate, as well as its dispersion within the polymer matrix, are crucial factors that influence the final mechanical properties of the composite. labsolu.ca

Table 2: Effect of this compound on Mechanical Properties of Polymer Composites

| Polymer System | This compound Form | Effect on Mechanical Properties | Reference(s) |

|---|---|---|---|

| Ethylene-vinyl acetate (EVA) | Brucite core with zinc borate shell | Enhanced interfacial interaction, leading to at least a 20% increase in tensile strength. | ereztech.com |

| Silicone Rubber/Halloysite | Standard zinc borate | Tensile strength increased by 69% and 42% compared to other borates. Flexural and impact strength of ceramic residue also improved. | nih.gov |

| Jute/Epoxy | Zinc borate microparticles | A composite with 5% zinc borate showed 10.84% higher tensile strength than the neat composite. Impact strength also increased. | fishersci.at |

| Polypropylene/Wood Flour | Zinc borate treated wood flour | Lower flexural, tensile, and impact strength compared to untreated specimens, but modest improvements in hardness. | nih.gov |

Luminescent and Optoelectronic Properties of Doped this compound Systems

Zinc borate serves as an excellent host material for various dopants, particularly rare-earth elements, leading to materials with significant luminescent and optoelectronic properties. These doped systems are being explored for applications in fields such as dosimetry and nonlinear optics.

Zinc borate's wide band-gap, good thermal stability, and high luminescence efficiency make it a suitable host for rare-earth ions. nih.gov When doped with elements like terbium (Tb³⁺), europium (Eu³⁺), and dysprosium (Dy³⁺), zinc borate phosphors exhibit strong luminescence.

Research on terbium-doped zinc borate (ZnB₂O₄:Tb³⁺) has demonstrated its potential as a thermoluminescence (TL) material for dosimetry. nih.gov The intensity of the thermoluminescence is dependent on the concentration of the terbium dopant, with an optimal concentration identified for TL measurements. nih.gov Similarly, studies on Eu³⁺ and Dy³⁺ doped zinc borate have shown linear TL behavior over specific gamma dose ranges, with low fading, making them promising for dosimetric applications. americanelements.com The emission bands observed in these doped materials are characteristic of the f-f transitions of the respective rare-earth ions. nih.gov For instance, in Dy³⁺ doped zinc borate, emission bands around 481 nm and 573 nm are attributed to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions of Dy³⁺ ions. nih.gov

The addition of other elements can further modify and enhance the luminescent properties. For example, incorporating tungsten trioxide (WO₃) into europium-doped zinc borate glass can increase the emission intensity, suggesting its potential for red-emitting materials. americanelements.com

Table 3: Luminescent Properties of Rare-Earth Doped Zinc Borate

| Host Material | Dopant(s) | Key Luminescent Property | Potential Application | Reference(s) |

|---|---|---|---|---|

| ZnB₂O₄ | Tb³⁺ | Thermoluminescence (TL) intensity dependent on Tb concentration. | Dosimetry | nih.gov |

| ZnB₂O₄ | Eu³⁺, Dy³⁺ | Linear TL behavior with low fading. | Dosimetry | americanelements.com |

| Zn(BO₂)₂ | Dy³⁺ | Characteristic emission bands at ~481 nm and ~573 nm. | Gamma-ray thermoluminescence dosimeter (TLD) | nih.gov |

| ZnO-B₂O₃ Glass | Eu³⁺, WO₃ | Enhanced red emission intensity at 612 nm. | Red-emitting materials | americanelements.com |

| ZnB₄O₇ | Dy³⁺, Tm³⁺ | Main TL glow peaks around 218 °C with characteristic rare-earth ion transitions. | Radiation dosimetry | rqbchemical.com |

Borate-based glasses, including those containing zinc, are investigated for their non-linear optical (NLO) properties. These materials can exhibit a third-order nonlinear optical response, which is crucial for applications in areas like optical switching and optical limiting.

Studies on bismuth zinc borate glasses have shown strong reverse saturable absorption, which is attributed to a dominant two-photon absorption (TPA) process. nih.gov The NLO properties, such as the two-photon absorption coefficient (β) and the nonlinear refractive index (n₂), are found to be dependent on the concentration of bismuth oxide in the glass composition. nih.govfishersci.com An increase in bismuth oxide content leads to an enhancement of these NLO parameters. fishersci.com

Doping with rare-earth elements can also influence the NLO properties. In neodymium-doped barium-zinc-borate glasses, both the two-photon absorption coefficient and the nonlinear refractive index were found to increase with a higher concentration of Nd³⁺ ions. loradchemical.com Research into erbium-doped bismuth modified zinc-borate glasses has reported broadband near-infrared (NIR) emission, which is promising for broadband amplification in optical communications. nih.gov

Table 4: Non-linear Optical (NLO) Properties of Zinc Borate-based Glasses

| Glass Composition | Dopant | Key NLO Finding | Reference(s) |

|---|---|---|---|

| xBi₂O₃-30ZnO-(70-x)B₂O₃ | - | Strong reverse saturable absorption due to two-photon absorption (TPA). NLO parameters increase with Bi₂O₃ content. | nih.govfishersci.com |

| Barium-Zinc-Borate | Nd³⁺ | Two-photon absorption coefficient (β) and nonlinear refractive index (n₂) increase with Nd³⁺ concentration. | loradchemical.com |

| Bismuth modified Zinc-Borate | Er³⁺ | Broadband NIR emission with enhancement in fluorescence intensity and lifetime with bismuth addition. | nih.gov |

Interfacial Chemistry and Surface Modification in this compound Composites

One approach involves the synthesis of hydrophobic zinc borate using surfactants like oleic acid. nih.gov This surface modification can lead to better dispersion in a polymer matrix like EVA, resulting in a synergistic flame-retardant effect with magnesium hydroxide while only moderately affecting the mechanical properties. nih.gov Another innovative strategy is the creation of hierarchical nanostructures, such as growing zinc borate nanoflakes on the surface of brucite particles. ereztech.comnih.gov This core-shell structure enhances the interfacial interaction and improves stress transfer, leading to better mechanical properties and flame retardancy in EVA composites compared to a simple physical mixture of the components. ereztech.comnih.gov

The controlled fabrication of these modified zinc borate structures allows for better control over the composite's final properties. For instance, controlling the nanostructure of flame-retardant particles can improve the condensed phase barrier layer, offering a new approach for designing advanced flame retardants. nih.gov The goal of such modifications is to improve filler-polymer adhesion, which can be challenging due to potential agglomeration issues. nih.gov

Antimicrobial and Preservative Research Mechanisms and Material Integration

Trizinc diborate is recognized for its significant antimicrobial activity against a variety of microorganisms. Research into its mechanisms of action indicates a multi-faceted approach to inhibiting microbial growth. The antimicrobial effects are largely attributed to the activity of zinc ions. These ions can disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis. Furthermore, zinc ions are known to inhibit essential bacterial enzymes, including those critical for protein synthesis and DNA replication. Another identified mechanism is the induction of oxidative stress through the promotion of reactive oxygen species, which damage cellular components.

The compound's efficacy as a preservative, particularly in bio-composites, is linked to a mechanism of controlled hydrolysis. nih.gov This process allows for the gradual and reversible release of boric acid, a well-known biocide that inhibits wood-destroying organisms. nih.gov The low solubility and high dehydration temperature of specific hydrated forms of zinc borate make it a practical choice for integration into manufacturing processes for building materials. nih.gov

In research settings, the effectiveness of zinc borate nanoparticles has been quantified against several antibiotic-resistant bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for various pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa 27853 | 7.81 | nih.gov |

| Acinetobacter baumannii 19606 | Not specified for Zinc Borate alone | nih.gov |

| Klebsiella pneumoniae 700603 | Not specified for Zinc Borate alone | nih.gov |

This interactive table presents research findings on the antimicrobial efficacy of zinc borate nanoparticles.

The integration of trizinc diborate into various materials leverages these antimicrobial and preservative properties. It is used as an in-can preservative and corrosion inhibitor in both aqueous and non-aqueous coatings. nih.gov In the textile industry, it can be applied to provide protection against microbial deterioration.

This compound in Novel Glass Systems: Structural and Optical Research

Zinc borate glasses represent an intriguing binary system in materials science due to their unique and attractive properties, which include high ultraviolet (UV) transparency, good chemical and thermal stability, and high solubility for rare-earth elements. rsc.org These characteristics make them candidates for applications in optoelectronics and as host materials for phosphors. kobv.denih.gov Research into these glass systems focuses on understanding the relationship between their composition, structure, and resulting properties.

The formation of glass in the binary xZnO–(1−x)B₂O₃ system is peculiar compared to other divalent cation borate glasses. rsc.org The conventional glass-forming region begins at a very high concentration of the modifier, zinc oxide (ZnO), at approximately 54 mol%. rsc.org This is a higher threshold than for any other MO–B₂O₃ system (where M is a divalent cation like Mg, Ca, Sr, or Ba). rsc.org The structure and properties of the resulting glass are highly dependent on the compositional ratio of ZnO to B₂O₃.

Studies have quantified the short-range order of these glasses across the entire glass-forming range, revealing how the borate speciation evolves with ZnO content. rsc.orgrsc.orgdntb.gov.ua This compositional dependence directly influences macroscopic properties such as density, glass transition temperature (T₉), and thermal expansion. For instance, the glass transition temperature behaves non-monotonically, decreasing as ZnO content increases. rsc.orgrsc.org The addition of ZnO also impacts the fraction of four-coordinated boron atoms, which in turn is influenced by the thermal history (e.g., melting temperature and cooling rate) of the glass. rsc.org

| Composition (mol%) | Property | Value | Reference |

|---|---|---|---|

| 56ZnO - 44B₂O₃ | Glass Transition Temperature (T₉) | 560°C | researchgate.net |

| Thermal Expansion Coefficient (TEC) | 3.7 ppm/K | researchgate.net | |

| 30ZnO - 55B₂O₃ - 15Sb₂O₃ | Glass Transition Temperature (T₉) | 503°C | scienceopen.com |

| Thermal Expansion Coefficient (TEC) | 5.9 ppm/K | scienceopen.com |

This interactive table shows how the properties of zinc borate glass systems change with composition.

The structure of zinc borate glasses at the atomic level is complex due to the dual role of zinc oxide. nih.govscienceopen.com Depending on its concentration and coordination environment, ZnO can act as both a network modifier and a network former. nih.govscienceopen.comresearchgate.net As a network modifier, ZnO disrupts the continuous boron-oxygen network, creating non-bridging oxygen (NBO) atoms. nih.govscienceopen.com As a network former, zinc integrates into the glass network by forming tetrahedral ZnO₄ units, which can enhance structural stability. nih.govscienceopen.com

The borate network itself consists of various short-range order (SRO) structural units. In pure B₂O₃ glass, boron is primarily found in boroxol rings (B₃O₆). scirp.org The addition of a modifier like ZnO breaks these rings, leading to the formation of other borate groups, including metaborate (B1245444) triangles, pyroborate dimers (B₂O₅)⁴⁻, and orthoborate monomers. rsc.orgscirp.orgceramics.orgmdpi.com Spectroscopic techniques such as ¹¹B Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy are crucial for identifying and quantifying the fractions of these different structural units. rsc.orgrsc.org For example, Raman spectra have unambiguously shown the presence of boroxol rings and pyroborate dimers in these glasses. rsc.orgceramics.org

The evolution of the borate framework is highly sensitive to the ZnO content. ceramics.org Advanced models, such as the short-range order configuration (SROC) model, have been developed to quantify the fractions of these borate species as a function of composition, providing predictions of properties like density and the fraction of four-coordinated boron (N₄) that align closely with experimental data. ceramics.org This detailed structural understanding is key to tailoring the macroscopic properties of zinc borate glasses for specific advanced applications. ceramics.org

Future Research Directions and Emerging Paradigms in Trizinc;diborate Chemistry

Exploration of New Synthetic Pathways and Metastable Polymorphs

The synthesis of trizinc;diborate and its various hydrated forms is a cornerstone of its application. Future research is increasingly focused on moving beyond traditional synthesis methods to unlock new possibilities.

Innovative Synthetic Approaches: Recent studies have demonstrated the successful synthesis of various zinc borate (B1201080) structures through methods like homogeneous precipitation, hydrothermal synthesis, and solid-state reactions. vnu.edu.vnsemnan.ac.irresearchgate.net For instance, zinc borate nanoparticles with a nanoplatelet morphology have been prepared via a precipitation reaction using oleic acid as a surfactant. vnu.edu.vn Another approach involves the hydrothermal reaction of a mixture of boric acid and zinc oxide. semnan.ac.ir Researchers are also exploring the use of ultrasonic irradiation to synthesize zinc borate hydrates from zinc oxide and boric acid. researchgate.net These methods allow for greater control over particle size, morphology, and purity. vnu.edu.vnresearchgate.netresearchgate.net A novel method even utilized the calcination of a tris(ethylenediamine) zinc(II) tetraphenyl borate complex to produce zinc borate. semnan.ac.ir

Metastable Polymorphs: The exploration of high-pressure and high-temperature conditions has led to the discovery of novel, metastable polymorphs of zinc borate with unique crystal structures. uibk.ac.at For example, the synthesis of Zn2B10O17 was achieved under high-pressure/high-temperature conditions, resulting in a non-centrosymmetric crystal structure. uibk.ac.at These new phases can exhibit distinct physical and chemical properties compared to their stable counterparts, opening up avenues for new applications. The ability to synthesize different zinc borate structures, such as Zn(H2O)B2O4·0.12H2O, Zn2(OH)BO3, and H[Zn6O2(BO3)3], by simply adjusting reaction temperature and pH during hydrothermal synthesis highlights the potential for controlled polymorph synthesis. rsc.org

Advanced Characterization Techniques for In-situ Studies and Real-Time Observation

Understanding the formation mechanisms and transformations of this compound is crucial for controlling its synthesis and properties. Advanced characterization techniques are pivotal in providing these insights.

In-situ and Real-Time Monitoring: Techniques like in-situ X-ray diffraction (XRD) and Raman spectroscopy are becoming indispensable for observing the crystallization and phase transformation processes of zinc borate in real-time. metrohm.com This allows researchers to monitor the formation of different zinc borate phases and understand the influence of various reaction parameters. psu.edu For instance, the use of a PTRam Process Analyzer with Raman spectroscopy enables the direct comparison of real-time spectral data from the process to a reference method, facilitating the creation of calibration models for quantitative analysis during production. metrohm.com

High-Resolution Imaging and Spectroscopy: Advanced analytical techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Photoelectron Spectroscopy (XPS) are used to characterize the morphology, crystal structure, and chemical composition of synthesized zinc borates. vnu.edu.vnnih.govscientific.net These techniques provide detailed information down to the nanoscale. For example, SEM has been used to observe the uniform morphology of synthesized zinc borate whiskers, while TEM has helped in determining the nanoplatelet morphology with specific dimensions. vnu.edu.vnscientific.net XPS analysis can confirm the elemental composition and chemical states of the elements within the material. nih.gov

Integration of this compound in Hybrid and Nanostructured Materials

The unique properties of this compound make it an excellent candidate for incorporation into hybrid and nanostructured materials, leading to enhanced performance and novel functionalities.

Core-Shell Nanostructures: A promising area of research is the creation of core-shell nanostructures. For instance, a novel composite flame retardant has been designed with a brucite core and a zinc borate hierarchical nanostructure shell. acs.org This unique hybrid structure significantly enhances interfacial interaction with polymers like ethylene-vinyl acetate (B1210297) (EVA). acs.org Another example is the rational design of zinc borate@ZIF-8 (zeolitic imidazolate framework) core-shell nanorods, which combine the flame-retardant properties of zinc borate with the curing capabilities of ZIF-8 for epoxy resins. researchgate.net

Nanocomposites and Hybrid Materials: The integration of zinc borate nanoparticles into polymer matrices is a well-established method for improving properties like flame retardancy and mechanical strength. vnu.edu.vnacs.org The synergistic effect of nano zinc borate with other flame retardants like expandable graphite (B72142) and red phosphorus has been demonstrated in polypropylene (B1209903) (PP). vnu.edu.vn Furthermore, the development of organic-inorganic hybrid materials, where the inorganic component can be a metal oxide framework like that found in borates, is opening up new possibilities in fields like electronics. nih.gov The synthesis of zinc oxide (ZnO) from zinc borate for use as electrodes in supercapacitors is another example of leveraging this compound in advanced energy storage materials. nih.gov

Machine Learning and Data Science in this compound Research for Accelerated Discovery

The application of machine learning (ML) and data science is set to revolutionize the field of materials science, and this compound research is no exception. These computational tools can significantly accelerate the discovery and optimization of new materials.

Predictive Modeling: Machine learning models are being developed to predict the properties of borate glasses and crystals. acs.orgresearcher.lifedntb.gov.ua For example, graph network deep learning has been used to predict the band gaps of crystalline borates with high accuracy, which is crucial for applications in photocatalysis and laser technologies. acs.orgresearchgate.net These models can screen vast numbers of potential compositions to identify candidates with desired properties, significantly reducing the time and cost of experimental work. researchgate.net

Data-Driven Discovery: By mining existing literature and experimental databases, researchers can build high-quality datasets to train ML models. researchgate.net This data-driven approach can uncover hidden relationships between composition, structure, and properties, providing valuable insights for designing new materials. mdpi.com For instance, data science algorithms have been used to investigate the physicochemical and biological properties of zinc- and copper-doped borate bioactive glasses, leading to new understandings of their bioactivity. mdpi.com The use of processed imaging techniques combined with machine learning algorithms has also been employed to evaluate the anti-biofilm efficacy of copper and zinc-doped borate bioactive glasses. mst.edu

Theoretical and Experimental Synergy for Rational Material Design and Performance Prediction

The combination of theoretical calculations and experimental validation provides a powerful framework for the rational design of new this compound-based materials.

Computational Design: Density functional theory (DFT) calculations are used to predict the crystal structure, electronic band structure, and other properties of new zinc borate compounds. uibk.ac.at This allows for the theoretical design of materials with specific functionalities. For example, DFT calculations were used to understand the properties of the novel high-pressure zinc borate polymorph, Zn2B10O17. uibk.ac.at This rational design approach, based on a prototype structure, has been used to synthesize new deep-ultraviolet nonlinear optical materials by substituting ions to achieve desired properties. acs.org

Structure-Property Relationships: By combining theoretical modeling with experimental characterization, researchers can establish clear structure-property relationships. rsc.orgacs.org For instance, a combination of multiple spectroscopic techniques and a new model has been used to quantitatively describe the short-range order of binary zinc borate glasses as a function of composition. rsc.org This synergy allows for the prediction of material performance and provides a feedback loop for the design of new and improved materials. The rational design of zinc ionophores, for example, has been guided by theoretical principles and validated through experimental studies, leading to the development of new antibacterial agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trizinc diborate (Zn₃B₂O₆) with high crystallinity?

- Methodological Answer : Synthesis typically involves solid-state reactions or wet chemical methods.

- Solid-state synthesis : Requires heating ZnO and B₂O₃ precursors at 800–1000°C in a controlled atmosphere to prevent phase segregation .

- Wet chemical synthesis : Uses aqueous solutions of zinc nitrate and boric acid, followed by hydrothermal crystallization at 120–180°C to achieve phase purity .

- Single-crystal growth can be achieved via the Kyropoulos or vertical Bridgman method, with temperature gradients optimized to minimize defects .

Q. How can the crystal structure of trizinc diborate be characterized to confirm its phase purity?

- Methodological Answer : Use X-ray diffraction (XRD) for phase identification and Rietveld refinement for structural validation:

- Powder XRD : Compare experimental patterns with reference data (e.g., ICDD PDF-4+ database) to identify Zn₃B₂O₆ peaks .

- Single-crystal XRD : Resolve atomic coordinates and bond angles, focusing on B-O and Zn-O polyhedra connectivity .

- Raman spectroscopy : Validate borate network integrity by identifying B-O stretching modes (e.g., 480–600 cm⁻¹ for diborate rings) .

Q. What spectroscopic techniques are critical for analyzing boron coordination in trizinc diborate?

- Methodological Answer :

- ¹¹B NMR : Distinguish between trigonal (BO₃) and tetrahedral (BO₄) boron sites. Chemical shifts at 10–20 ppm indicate BO₄, while 0–10 ppm correspond to BO₃ .

- Infrared (IR) spectroscopy : Detect B-O-B bending modes (600–800 cm⁻¹) and asymmetric stretching of BO₃/BO₄ units (1200–1500 cm⁻¹) .

- Raman mapping : Resolve spatial heterogeneity in boron coordination, particularly in glass-ceramic composites .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported thermal stability data for trizinc diborate?

- Methodological Answer : Discrepancies often arise from synthesis conditions or measurement techniques.

- Thermogravimetric analysis (TGA) : Conduct in inert (N₂) vs. oxidizing (O₂) atmospheres to assess decomposition pathways. Weight loss at >600°C may indicate B₂O₃ volatilization .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transition in borate matrices) and compare heating/cooling rates to detect hysteresis .

- In situ XRD : Monitor structural changes during heating to correlate thermal events with crystallographic shifts .

Q. What experimental design considerations are critical for studying trizinc diborate’s optical properties in nonlinear applications?

- Methodological Answer : Focus on second-harmonic generation (SHG) efficiency and transparency range:

- UV-Vis-NIR spectroscopy : Measure optical transmission from 200–2500 nm to confirm wide transparency (critical for UV applications) .

- Kurtz-Perry powder technique : Quantify SHG efficiency relative to reference materials (e.g., KH₂PO₄) using particle size-controlled samples .

- Ab initio modeling : Calculate hyperpolarizability tensors to link electronic structure (e.g., B-O π-conjugation) to SHG response .

Q. How can structural defects in trizinc diborate be systematically analyzed to optimize its mechanical properties?

- Methodological Answer :

- High-resolution TEM : Image dislocation networks and grain boundaries in polycrystalline samples .

- Positron annihilation spectroscopy : Probe vacancy-type defects (e.g., Zn²⁺ vacancies) and correlate with sintering conditions .

- Nanoindentation : Measure hardness (H) and elastic modulus (E) across crystallographic planes to identify anisotropic mechanical behavior .

Data Contradiction Analysis

Q. How to address conflicting reports on the existence of a diborate anion [B₂O₅]⁴⁻ in trizinc diborate?

- Methodological Answer :

- Cross-validate structural models : Compare XRD-derived bond lengths with ab initio predictions (e.g., DFT calculations) to confirm anion geometry .

- Solid-state NMR : Use ¹¹B-¹¹B correlation spectroscopy to detect direct bonding between boron sites, ruling out isolated BO₃/BO₄ units .

- Neutron diffraction : Resolve hydrogen positions (if hydrated phases exist) that may alter anion charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.